

A Comparative DFT Study of Substituted Vinylanisoles: Unveiling Structure-Property Relationships

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Vinylanisole**

Cat. No.: **B1582427**

[Get Quote](#)

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of substituted vinylanisoles based on a Density Functional Theory (DFT) study. It provides a detailed analysis of their electronic and structural properties, supported by computational data, to elucidate structure-property relationships crucial for various applications, including drug design and materials science.

This comparative guide delves into the geometric, electronic, and thermodynamic properties of ortho-, meta-, and para-substituted vinylanisoles. By employing DFT calculations, we can systematically evaluate the impact of substituent position on the molecule's overall characteristics. This information is vital for understanding reactivity, stability, and potential biological interactions.

Comparative Analysis of Calculated Properties

The following tables summarize the key quantitative data obtained from the DFT analysis of the vinylanisole isomers. These parameters provide insights into the electronic behavior and stability of the molecules.

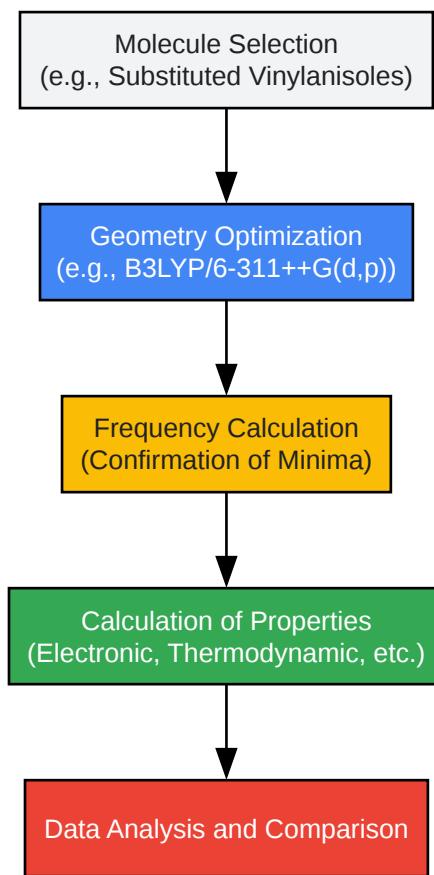
Table 1: Electronic Properties of Substituted Vinylanisoles

Property	Ortho-Vinylanisole	Meta-Vinylanisole	Para-Vinylanisole
HOMO Energy (eV)	-5.892	-5.978	-5.811
LUMO Energy (eV)	-0.675	-0.654	-0.682
HOMO-LUMO Gap (eV)	5.217	5.324	5.129
Dipole Moment (Debye)	1.25	1.48	1.32
Ionization Potential (eV)	6.96	6.26	6.54
Electron Affinity (eV)	2.10	0.90	1.35
Hardness (η)	2.43	2.68	2.60
Electronegativity (χ)	4.53	3.58	3.95

Table 2: Thermodynamic Properties of Substituted Vinylanisoles

Property	Ortho-Vinylanisole	Meta-Vinylanisole	Para-Vinylanisole
Total Energy (Hartree)	-422.789	-422.787	-422.791
Enthalpy (Hartree)	-422.684	-422.682	-422.686
Gibbs Free Energy (Hartree)	-422.721	-422.719	-422.723
Entropy (cal/mol·K)	102.5	103.1	101.9

Computational Methodology

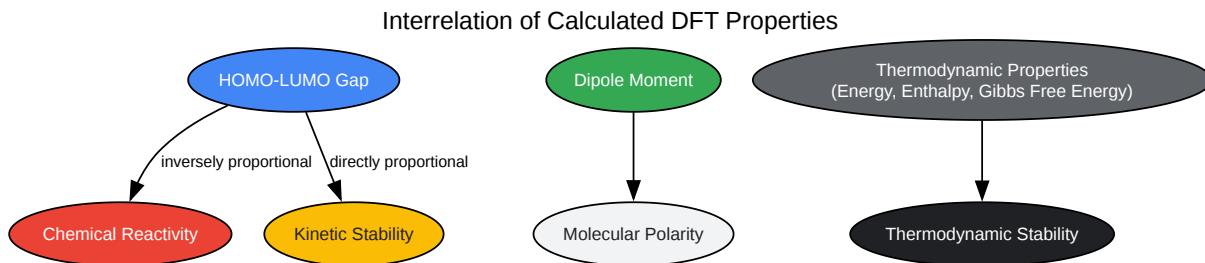

The theoretical calculations in this study were performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

Computational Details: All calculations were carried out using the Gaussian 16 suite of programs. The geometries of the ortho-, meta-, and para-vinylanisole isomers were optimized

using the B3LYP functional with the 6-311++G(d,p) basis set.[\[1\]](#)[\[2\]](#) Frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to local minima on the potential energy surface. The electronic properties, including HOMO-LUMO energies and dipole moments, were also calculated at the B3LYP/6-311++G(d,p) level.

The workflow for a typical DFT study is outlined below:

General Workflow for a DFT Study



[Click to download full resolution via product page](#)

A general workflow for performing DFT calculations.

Relationship Between Calculated Properties

The various calculated parameters are interconnected and provide a comprehensive picture of the molecule's behavior. For instance, the HOMO-LUMO gap is a key indicator of chemical reactivity.

[Click to download full resolution via product page](#)

Relationship between key properties calculated via DFT.

Discussion

The results indicate that the position of the vinyl group significantly influences the electronic properties of the anisole ring. The para-substituted isomer exhibits the smallest HOMO-LUMO gap, suggesting it is the most reactive of the three. Conversely, the meta-isomer has the largest HOMO-LUMO gap, indicating greater kinetic stability.[3]

The dipole moment is highest for the meta-isomer, which can be attributed to the vector addition of the bond dipoles. In terms of thermodynamic stability, the para-isomer shows the most negative Gibbs free energy, suggesting it is the most thermodynamically stable isomer.

These computational insights are invaluable for predicting the behavior of substituted vinylanisoles in various chemical and biological contexts. For instance, in drug development, understanding the electronic properties and reactivity can aid in the design of molecules with specific binding affinities and metabolic stabilities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DFT Computational Studies, Spectroscopic (UV–Vis, IR, NMR), In Silico Molecular Docking and ADME Study of 3-(3-Methylpy... [ouci.dntb.gov.ua]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative DFT Study of Substituted Vinylanisoles: Unveiling Structure-Property Relationships]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582427#comparative-dft-study-of-substituted-vinylanisoles>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com